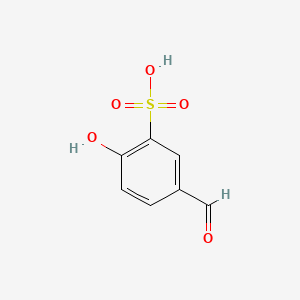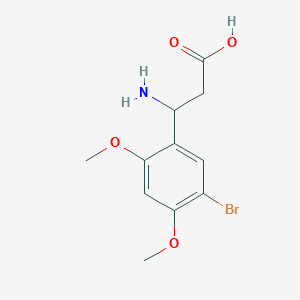
苯基硅三醇
描述
Phenylsilanetriol is a chemical compound with the molecular formula C6H8O3Si . It has an average mass of 156.211 Da and a monoisotopic mass of 156.024277 Da .
Synthesis Analysis
Phenylsilanetriol is synthesized by the hydrolysis of phenyltrimethoxysilane . The synthesis process is smooth and the product is crystalline phenylsilanetriol . The yield of the synthesis process is around 97% .Molecular Structure Analysis
The molecular structure of Phenylsilanetriol is influenced by the aromatic substituents on the silicon atom . The chemical shifts in 29Si NMR spectroscopy in solution correlate well with the expected electronic situation induced by the substitution pattern on the Si atom .Chemical Reactions Analysis
Phenylsilanetriol is known to undergo condensation reactions . The condensation reaction of phenylsilanetriol is simpler and easier to analyze than those of trialkoxyphenylsilanes and trichloro-(phenyl)silane .Physical And Chemical Properties Analysis
Phenylsilanetriol has a molecular formula of C6H8O3Si and an average mass of 156.211 Da . More detailed physical and chemical properties are not explicitly mentioned in the available resources.科学研究应用
合成、稳定性和反应性
苯基硅三醇因其合成和化学性质而被广泛研究。Korkin 等人(2003)通过苯基三甲氧基硅烷的水解合成了结晶苯基硅三醇,发现它在固态中具有惊人的稳定性,但在溶液中容易缩合。该化合物被用来制备三有机硅氧基衍生物,展示了其反应性和创造多种硅氧烷基材料的潜力 (Korkin 等人,2003)。
在 LED 封装中的应用
在电子领域,特别是对于发光二极管 (LED),苯基硅三醇衍生物显示出巨大的前景。Kim 等人(2010)使用非水解溶胶-凝胶缩合和氢硅烷化反应的组合,创造了一种透明且热稳定的苯基杂化物,具有适合于 LED 封装的高折射率 (Kim 等人,2010)。
对高苯基聚硅氧烷的分子见解
与苯基硅三醇密切相关的苯基聚硅氧烷的分子结构一直是研究的主题,因为它对材料性能有影响。Zhu 等人(2019)将分子动力学模拟与实验方法相结合,以探索这些材料的序列分布和微观结构,从而深入了解它们的独特热力学和光物理行为 (Zhu 等人,2019)。
纳米粒子形成
Ma 和 Kimura(2002)证明了苯基硅三醇在制备聚(苯基倍半硅氧烷)球形纳米粒子中的用途。通过控制聚合过程中乳化剂的量,他们能够调整粒径,突出了其在纳米技术和材料科学中的潜力 (Ma 和 Kimura,2002)。
保护涂层和材料
苯基硅三醇衍生物因其在制造保护涂层方面的潜力而被探索。Barletta 等人(2015)使用甲基苯基聚硅氧烷树脂为钢材开发了耐刮擦、耐磨和耐腐蚀的涂层,表明其在工业应用中的实用性 [(Barletta 等人,2015)](https://consensus.app/papers/scratch-wear-corrosion-materials-metals-protection-barletta/421520a7d25e5011bf42cbd85a4768c8/?utm_source=chatgpt).
稳定性和缩合行为
Hurkes 等人(2013)研究了一系列甲基取代的芳基硅三醇,考察了它们的制备和缩合行为。这项研究突出了这些化合物中空间位阻和反应性之间的平衡,这对于它们在材料合成中的应用至关重要 (Hurkes 等人,2013)。
聚合物合成应用
Lerdal 和 Baum(1978)探索了苯基基团在聚硅氧烷合成中的应用。他们开发了一种使用苯基基团作为硅保护基团合成双-(3,3-二硝基丁基)聚硅氧烷的方法,展示了苯基硅三醇在聚合物化学中的另一个应用 (Lerdal 和 Baum,1978)。
催化和交叉偶联反应
苯基硅三醇衍生物也已用于催化过程中。Schmink 和 Krska(2011)证明了酰基硅烷在钯催化的交叉偶联反应中的用途,其中水发挥了至关重要的作用。这项研究为苯基硅三醇衍生物在有机合成中的应用开辟了道路 (Schmink 和 Krska,2011)。
纳米晶体合成
Zheng 等人(2017)利用与苯基硅三醇相关的化合物苯基三甲氧基硅烷合成了 SAPO-34 纳米晶体。这种方法在甲醇制烯烃转化中显示出增强的催化稳定性,突出了该材料在催化中的潜力 (Zheng 等人,2017)。
半导体和有机电子应用
Yuan 等人(2009)探索了使用苯基硅三醇衍生物修饰半导体表面的方法。他们通过用苯基三甲氧基硅烷(苯基硅三醇的衍生物)修饰 SiO2 绝缘体表面,提高了有机薄膜晶体管的性能。这项研究对于开发先进的电子器件至关重要 (Yuan 等人,2009)。
安全和危害
When handling Phenylsilanetriol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
trihydroxy(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNATXRSJMIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157374-41-9 | |
| Record name | Phenylsilanetriol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157374-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10184547 | |
| Record name | Phenylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsilanetriol | |
CAS RN |
3047-74-3 | |
| Record name | Phenylsilanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsilanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsilanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSILANETRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNR46JQ8BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

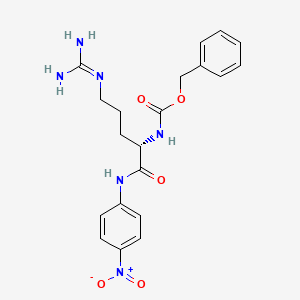
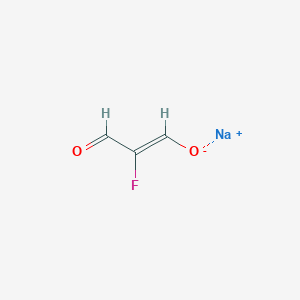

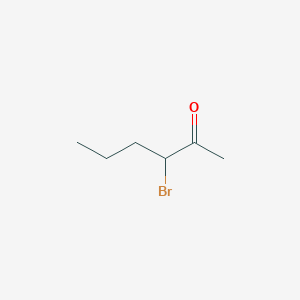
![NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose](/img/structure/B1654937.png)
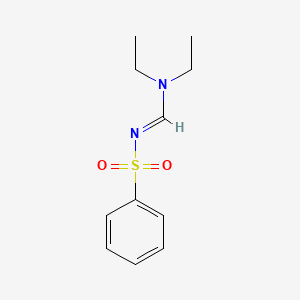
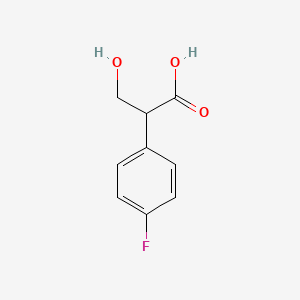
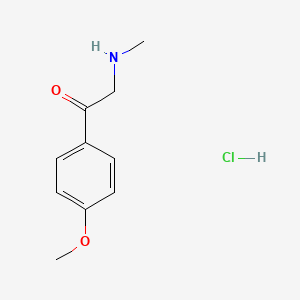
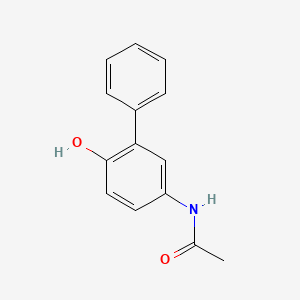

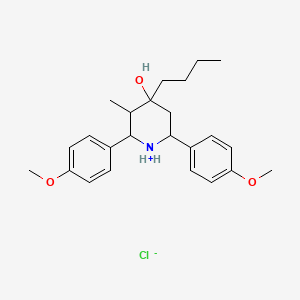
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)
